zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride

Diazotype formulation Stoichiometric equivalence Zinc chloride double salts

Standard aryldiazonium chloride salts are dangerously explosive above 0-5°C. This tetrachlorozincate(2-) double salt (2:1 stoichiometry) provides isolable solid-state stability essential for one-component diazotype coatings. • ~0.52 mmol active diazonium per gram-critical for accurate formulation loading calculations. • 2-Ethoxy positional isomer (not 3-ethoxy, CAS 93783-69-8) ensures correct azo coupling regioselectivity and chromophore geometry. • Dibenzylamino substituent enhances organic solvent solubility for film-based diazotype formulations. • First-order photobleaching kinetics (quantum yield 0-2) support predictable UV image formation. Verify batch positional isomer identity for product consistency.

Molecular Formula C44H44Cl4N6O2Zn
Molecular Weight 896.0 g/mol
CAS No. 67785-34-6
Cat. No. B12331311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride
CAS67785-34-6
Molecular FormulaC44H44Cl4N6O2Zn
Molecular Weight896.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+]#N.CCOC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/2C22H22N3O.4ClH.Zn/c2*1-2-26-22-15-20(13-14-21(22)24-23)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;;/h2*3-15H,2,16-17H2,1H3;4*1H;/q2*+1;;;;;+2/p-4
InChIKeyLGCVBACCPMHKCV-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dibenzylamino)-2-ethoxybenzenediazonium Tetrachlorozincate: Structural & Class Profile


Zinc;4-(dibenzylamino)-2-ethoxybenzenediazonium;tetrachloride (CAS 67785-34-6) is an aryldiazonium salt stabilized as a tetrachlorozincate(2−) double salt in a 2:1 stoichiometric ratio (two diazonium cations per ZnCl₄²⁻ anion), with molecular formula C₄₄H₄₄Cl₄N₆O₂Zn and a molecular weight of approximately 896.06 g/mol . It belongs to the class of para-dialkylaminobenzenediazonium salts, wherein the 4-position dibenzylamino substituent and the 2-position ethoxy group modulate the electronic character and coupling reactivity of the diazonium moiety [1]. This compound is primarily utilized as a photosensitive agent in diazotype reproduction materials and as a synthetic intermediate for azo dye production [2].

Why This Diazonium Salt Cannot Be Substituted: Structural Criticality


Aryldiazonium salts are not commodity reagents interchangeable by CAS number alone. Three structural variables dictate functional performance in diazotype and azo-coupling applications: (i) the counterion identity, which governs thermal stability and shelf-life—tetrachlorozincate double salts provide isolable solid forms, whereas simple chloride salts are dangerously explosive above 0–5 °C ; (ii) the diazonium-to-zinc stoichiometric ratio, which determines the molar equivalents of active diazonium species delivered per unit mass in formulation ; and (iii) the electronic and steric properties of the aryl substituents, which control coupling rate, regioselectivity, and the absorption wavelength of the resulting azo chromophore [1]. A procurement decision based solely on the benzenediazonium core without verifying these three parameters risks formulation failure, inconsistent color development, or unacceptable safety profiles.

Differentiating Evidence for 4-(Dibenzylamino)-2-ethoxybenzenediazonium


Zinc Loading Stoichiometry: Diazonium-to-Zinc Ratios

The target compound crystallizes with a 2:1 stoichiometry—two moles of 4-(dibenzylamino)-2-ethoxybenzenediazonium cation per one mole of tetrachlorozincate(2−) dianion . In contrast, the closest diethylamino analog (CAS 31605-03-5) forms a trichlorozincate salt with a 1:1 diazonium-to-zinc ratio, while Fast Blue BB salt hemi(zinc chloride) (CAS 5486-84-0) adopts a 2:1 ratio but with a different benzoylamino-diethoxy substitution pattern . The 2:1 tetrachlorozincate stoichiometry means that per gram of compound, the target delivers approximately 0.52 mmol of active diazonium cation, compared to approximately 0.79 mmol/g for the 1:1 trichlorozincate analog—a 34% reduction in diazonium molar density that must be accounted for in formulation calculations.

Diazotype formulation Stoichiometric equivalence Zinc chloride double salts

Counterion-Dependent Thermal Stability

Aryldiazonium chlorides without stabilizing counterions are notoriously unstable, decomposing explosively above 0–5 °C . The tetrachlorozincate(2−) counterion in CAS 67785-34-6 enables isolation as a room-temperature-handleable solid—a property shared with tetrafluoroborate salts but achieved through a different stabilization mechanism. However, class-level evidence indicates that tetrachlorozincate salts still exhibit slow decomposition at room temperature over extended storage periods, with commercial chlorozincate salts losing functional properties over time [1]. Tetrafluoroborate salts of analogous diazonium compounds are reported to be more thermally robust than hexafluorophosphates, though direct head-to-head decomposition kinetics data for the dibenzylamino derivative are not available in the public domain [2]. The target compound's tetrachlorozincate(2−) counterion thus occupies an intermediate stability position: superior to simple chlorides, but with documented long-term storage limitations relative to tetrafluoroborate analogs.

Diazonium salt stability Counterion effects Solid-state handling safety

Dibenzylamino vs. Diethylamino Substituent Effects

The 4-dibenzylamino substituent (N(CH₂Ph)₂) in the target compound differs fundamentally from the 4-diethylamino group (N(CH₂CH₃)₂) found in the closest commercially available analog (CAS 31605-03-5). The dibenzylamino group provides substantially greater steric bulk (estimated molar refractivity contribution: dibenzylamino ≈ 66.5 cm³/mol vs. diethylamino ≈ 28.5 cm³/mol) and increased lipophilicity (calculated ClogP contribution: dibenzylamino ≈ +3.4 vs. diethylamino ≈ +1.2) [1]. In para-dialkylaminobenzenediazonium systems, increased alkyl chain length on the amino substituent has been experimentally demonstrated to alter molecular recognition: dimethylamino derivatives exclusively label the hydrolytic anionic site of acetylcholinesterase, whereas dibutylamino derivatives additionally label the peripheral anionic site, demonstrating that dialkylamino chain length directly modulates binding selectivity [2]. By class-level extrapolation, the dibenzylamino substitution in CAS 67785-34-6 is expected to confer different coupling partner selectivity and altered solubility in organic solvent systems compared to diethylamino analogs.

Substituent effects Diazonium coupling reactivity Structure-activity relationships

Positional Isomerism: 2-Ethoxy vs. 3-Ethoxy

The target compound (CAS 67785-34-6) bears the ethoxy substituent at the 2-position (ortho to the diazonium group), whereas a documented positional isomer exists with ethoxy at the 3-position (CAS 93783-69-8, 4-(dibenzylamino)-3-ethoxybenzenediazonium tetrachlorozincate) . In benzenediazonium systems, the position of electron-donating substituents relative to the diazonium group significantly influences the electrophilicity of the diazonium carbon and the regiochemical outcome of azo coupling. The 2-ethoxy group exerts both electronic (resonance donation) and steric effects on the adjacent diazonium moiety, whereas the 3-ethoxy isomer provides electronic activation without ortho steric interference [1]. This positional difference is expected to manifest in distinct coupling rates and product distributions with phenolic and aromatic amine coupling partners—a critical consideration for reproducible dye synthesis.

Regioselectivity Positional isomer Azo coupling orientation

Photochemical Decomposition Kinetics: Quantum Yield Evidence

A foundational study by Barraclough et al. (1972) examined the photochemical decomposition of several aryldiazonium chlorides stabilized as zinc chloride double salts in cellulose acetate films [1]. The study established that photodecomposition follows first-order kinetics with quantum yields in the range of approximately 0–2, with the notable exception of para-monoalkylamino derivatives which exhibited appreciably different behavior. This class-level evidence provides a quantitative framework for understanding the photochemical response of tetrachlorozincate-stabilized diazonium salts, including CAS 67785-34-6, in diazotype imaging applications. The first-order kinetics model allows prediction of residual diazonium concentration as a function of irradiation dose: C(t) = C₀ × exp(−kt), where the rate constant k is proportional to the quantum yield and incident light intensity.

Photochemical stability Quantum yield Diazotype sensitivity

Application Scenarios for 4-(Dibenzylamino)-2-ethoxybenzenediazonium Tetrachlorozincate


One-Component Diazotype Formulation

The compound's tetrachlorozincate(2−) counterion provides the requisite solid-state stability for incorporation into one-component diazotype coatings, while the 2:1 stoichiometry must be factored into the diazonium loading calculation—delivering approximately 0.52 mmol of active diazonium per gram of salt . The first-order photochemical decomposition kinetics (quantum yield in the 0–2 range) support predictable image formation upon UV exposure through a master drawing, making this compound suitable for engineering and architectural blueprint reproduction where consistent contrast and development speed are required [1]. The dibenzylamino substituent contributes to the compound's solubility in organic coating solvents, an advantage for film-based diazotype formulations as described in patent literature on solvent-soluble diazonium metal salts [2].

Azo Dye Intermediate with Controlled Coupling Regioselectivity

The 2-ethoxy-4-dibenzylamino substitution pattern directs azo coupling to specific positions on activated aromatic coupling partners. The ethoxy group at the 2-position (ortho to the diazonium) provides both electronic activation and steric guidance, distinguishing this compound from its 3-ethoxy positional isomer (CAS 93783-69-8) . The dibenzylamino group's substantial steric bulk (~66.5 cm³/mol molar refractivity) further modulates coupling orientation, making this compound appropriate for synthesizing azo dyes where precise chromophore geometry is critical for the target absorption wavelength and color purity [3]. Procurement teams should verify the positional isomer identity (2-ethoxy, not 3-ethoxy) to ensure batch-to-batch product consistency.

Photobleachable Contrast Enhancement in Lithography

Water-soluble aromatic diazonium zinc chloride double salts have been evaluated as photobleachable dyes for contrast enhancement lithography, where their photochemical decomposition upon exposure creates a solubility differential between exposed and unexposed regions [1]. The first-order bleaching kinetics established for this compound class enable precise control of the contrast curve. The relatively high molecular weight of the target compound (896.06 g/mol) compared to diethylamino analogs (392.0 g/mol for CAS 31605-03-5) results in lower molar photobleaching efficiency per unit mass, necessitating higher weight-based loading but potentially offering improved film-forming properties due to the bulkier dibenzylamino substituent .

Biochemical Probe: Dialkylamino Substituent Size Discrimination

Para-dialkylaminobenzenediazonium salts have demonstrated utility as photoaffinity labeling probes for cholinesterase enzymes, with the dialkylamino chain length controlling binding site selectivity—dimethylamino derivatives label only the active site while dibutylamino derivatives additionally label the peripheral anionic site [3]. Although CAS 67785-34-6 itself has not been directly evaluated in this context, its dibenzylamino substituent represents a further extension of the N-alkyl chain length paradigm, suggesting potential for distinct biomolecular recognition profiles. This application scenario is supported by class-level evidence and is appropriate for research laboratories investigating structure-activity relationships of aryldiazonium-based protein labeling reagents.

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